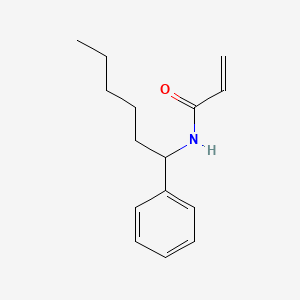
N-(1-Phenylhexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylhexyl)prop-2-enamide is an organic compound with a unique structure that combines a phenyl group, a hexyl chain, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Phenylhexyl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylhexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenylhexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and hexyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N-(1-Phenylhexyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1-Phenylhexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Entacapone: A catechol-O-methyltransferase inhibitor used in the treatment of Parkinson’s disease.
N-(2-Phenylethyl)prop-2-enamide: A structurally similar compound with different biological activities.
Uniqueness
N-(1-Phenylhexyl)prop-2-enamide is unique due to its specific combination of phenyl, hexyl, and prop-2-enamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
112242-38-3 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
N-(1-phenylhexyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO/c1-3-5-7-12-14(16-15(17)4-2)13-10-8-6-9-11-13/h4,6,8-11,14H,2-3,5,7,12H2,1H3,(H,16,17) |
Clé InChI |
NSCYQYCJWKDXLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CC=C1)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


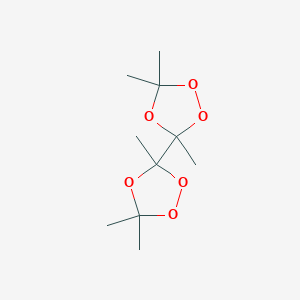
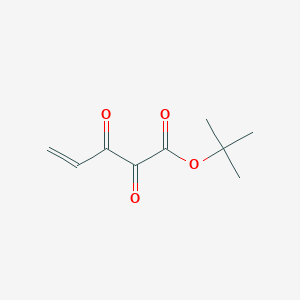
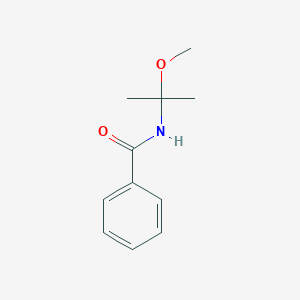
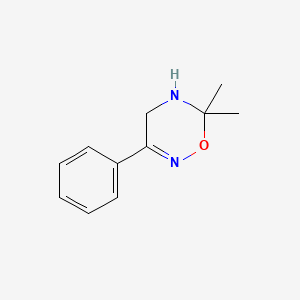
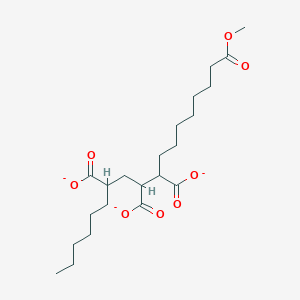
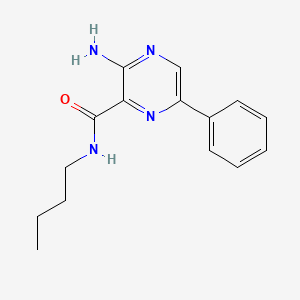
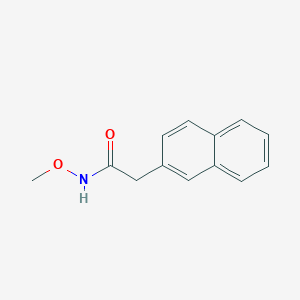
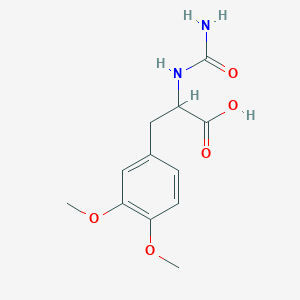
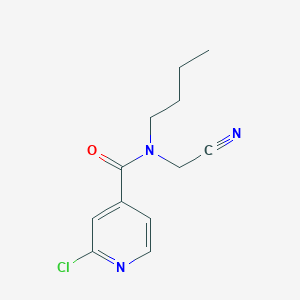
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
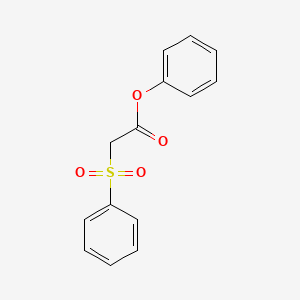
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
